molecular formula C17H12N2OS2 B14850159 2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol

2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol

Cat. No.: B14850159
M. Wt: 324.4 g/mol
InChI Key: IOADGBPTDRSNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol is a benzothieno-pyrimidine derivative characterized by a benzylsulfanyl group at position 2 and a hydroxyl group at position 4. This scaffold is notable for its anti-inflammatory properties, primarily through selective interaction with the cyclooxygenase-2 (COX-2) enzyme .

Properties

Molecular Formula

C17H12N2OS2

Molecular Weight

324.4 g/mol

IUPAC Name

2-benzylsulfanyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2OS2/c20-16-15-14(12-8-4-5-9-13(12)22-15)18-17(19-16)21-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20)

InChI Key

IOADGBPTDRSNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)SC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Core Structure Assembly: Benzothieno[3,2-d]pyrimidin-4-ol Synthesis

The benzothieno[3,2-d]pyrimidin-4-ol core is typically constructed via cyclocondensation reactions. A validated approach involves acid-mediated cyclization of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol derivatives. As demonstrated in Source , treatment with 1N HCl at room temperature induces simultaneous deprotection of the diethoxy group and intramolecular cyclization (Figure 1A). This method yields the pyrrolo[2,3-d]pyrimidin-4-ol analog in 64% yield, suggesting adaptability for benzothieno systems through substitution of the ethylenediamine precursor with thiophene-based intermediates.

Key spectral data for analogous structures include:

  • IR : Broad absorption at 3300–3410 cm⁻¹ (N-H stretch), 1668–1684 cm⁻¹ (C=O)
  • ¹H NMR : Aromatic protons at δ 7.02–7.78 ppm, methylene groups (N-CH₂) at δ 5.29 ppm

Oxidation State Management

Controlling sulfur oxidation is crucial for maintaining the benzylsulfanyl group. Source demonstrates that KMnO₄ in acetic acid/DMF (3:2) selectively oxidizes sulfides to sulfones at 0–5°C. However, for 2-(benzylsulfanyl) derivatives, milder conditions (H₂O₂/AcOH) preserve the thioether linkage while oxidizing other positions if needed.

Comparative Method Analysis

Method Advantages Limitations Yield Range
Nucleophilic Substitution High selectivity, simple workup Requires pre-formed thiol 65–75%
Pd/Cu Cross-Coupling Tolerates sensitive functionalities High catalyst loading 55–65%

Table 2: Synthesis route comparison

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution route (Section 2.1) offers practical advantages:

  • Solvent Recovery : Acetone (bp 56°C) allows low-energy distillation
  • Catalyst Costs : Avoids precious metal catalysts
  • Purity Control : Crystallization from DMF/water mixtures achieves >99% HPLC purity

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Effects on Bioactivity and Targets
Compound Name/ID Substituents Biological Target Key Activity/Data Reference
Target Compound 2-Benzylsulfanyl, 4-hydroxyl COX-2 Anti-inflammatory; fluorescence potential
Compound 4 (Antipyrine derivative) Antipyrine group at position 2 COX-2 ΔG = −9.4 (high affinity); Φfl = 0.032
Compound 61 2-Phenyl, pyrimidin-4-one TNKS1/2 IC50 = 21–29 nM (TNKS inhibition)
Compound 62 2-(4-tert-Butyl-phenyl), pyrimidin-4-one TNKS1/2 IC50 = 21 nM (TNKS1), 29 nM (TNKS2)
Compound 2-Benzylsulfanyl, 4-(2,4-difluorophenoxy) Not specified Structural similarity suggests COX/TNKS activity
Compound 2-Benzylsulfanyl, 4-(4-methoxyphenylsulfanyl) Not specified Higher MW (446.61 g/mol)

Key Observations:

  • COX-2 vs. TNKS Selectivity: The target compound and antipyrine derivative (Compound 4) target COX-2, whereas Compounds 61 and 62 (pyrimidin-4-one derivatives) inhibit tankyrase (TNKS), highlighting substituent-driven target specificity. The phenyl and tert-butyl groups in Compounds 61/62 enhance TNKS binding, whereas benzylsulfanyl and hydroxyl groups favor COX-2 .
  • Fluorescence Properties: The antipyrine derivative (Compound 4) exhibits fluorescence (Φfl = 0.032), a feature shared with the target compound, suggesting utility in bioimaging .
  • Impact of Fluorine: The 2,4-difluorophenoxy group in ’s compound may improve lipophilicity and membrane permeability compared to the hydroxyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Fluorescence and Diagnostic Potential

The hydroxyl and benzylsulfanyl groups in the target compound and its analogues enable π-π interactions and fluorescence emission. For example:

  • Compound 4’s Φfl = 0.032 allows imaging of COX-2-expressing cancer cells .
  • The methoxyphenylsulfanyl group in ’s compound (C24H18N2OS3) may enhance fluorescence intensity due to electron-donating effects .

Biological Activity

Overview

2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol
  • Molecular Formula : C17H12N2OS2
  • Molecular Weight : 320.41 g/mol
  • CAS Number : 478029-81-1

Anticancer Properties

Research indicates that 2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol exhibits significant anticancer activity. A study evaluating similar benzothienopyrimidine derivatives demonstrated their effectiveness against various cancer cell lines, including prostate, renal, and breast cancer cells. Notably, compounds within this class have shown growth inhibition with IC50 values ranging from nanomolar to micromolar concentrations .

The mechanism of action for 2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, studies on related compounds have shown that they inhibit the CYP17 enzyme, which is essential for androgen synthesis in prostate cancer cells. This inhibition leads to reduced testosterone production and subsequent suppression of cancer cell growth .

Case Studies and Experimental Data

A notable study involved the synthesis and evaluation of benzothienopyrimidine derivatives, including 2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
5cPC-3 (Prostate Cancer)2.08CYP17 Inhibition
5aMCF-7 (Breast Cancer)10.5Apoptosis Induction
5bUO-31 (Renal Cancer)15.0Cell Cycle Arrest

These findings highlight the compound's ability to induce apoptosis and arrest the cell cycle in various cancer types.

Pharmacokinetics and ADME Profile

The pharmacokinetic profile of related compounds suggests favorable absorption and metabolic stability. The ADME (Absorption, Distribution, Metabolism, Excretion) characteristics indicate that these compounds can be developed further for therapeutic use due to their promising bioavailability profiles .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol, it is useful to compare it with other benzothienopyrimidine derivatives:

Compound NameAnticancer ActivityCYP17 Inhibition
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)benzothieno[3,2-d]pyrimidineModerateYes
2-(Ethylsulfanyl)-4-(1-pyrrolidinyl)benzothieno[3,2-d]pyrimidineLowNo
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)benzothieno[3,2-d]pyrimidine High Yes

The presence of the benzylsulfanyl group in the structure significantly enhances its biological activity compared to other sulfanyl derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves constructing the benzothieno[3,2-d]pyrimidine core via cyclization of thiophene derivatives with pyrimidine precursors. Key steps include:

  • Thioether bond formation : Use benzyl mercaptan under basic conditions (e.g., KOH/EtOH) to introduce the benzylsulfanyl group .
  • Hydroxylation : Controlled oxidation at the 4-position using mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >90% purity. Optimize reaction temperatures (60–80°C) to minimize side products like sulfoxide derivatives .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond ≈1.78 Å, S–C–C angles ~105°) to confirm regioselectivity .
  • NMR spectroscopy : Key signals include δ 7.2–7.5 ppm (aromatic protons), δ 4.3 ppm (benzylsulfanyl CH₂), and δ 12.1 ppm (broad OH) .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₉H₁₃N₂OS₂ .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for benzothieno-pyrimidine derivatives?

  • Methodology :

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods to rule out assay-specific artifacts .
  • Solubility optimization : Use DMSO/PEG-400 mixtures (1:4 v/v) to enhance aqueous solubility (>100 µM) for in vitro studies, avoiding aggregation .
  • Metabolic stability : Screen for CYP450 interactions using liver microsomes to identify metabolic hotspots (e.g., hydroxylation at the benzyl group) .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 (H-bond with 4-OH) and Thr830 (hydrophobic contact with benzylsulfanyl) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to predict activity trends .
  • MD simulations : Simulate ligand-protein complexes for 100 ns to assess binding stability (RMSD <2.0 Å acceptable) .

Q. What are the challenges in characterizing the compound’s photophysical properties, and how can they be addressed?

  • Methodology :

  • Fluorescence quenching : Address self-absorption by diluting samples to OD <0.1 at λₑₓ (e.g., 320 nm). Use time-resolved fluorescence to distinguish static vs. dynamic quenching .
  • Aggregation-induced emission (AIE) : Test in THF/water mixtures (90:10 to 50:50) to monitor emission intensity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.